N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-11-5-16(6-12-19)15-20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGJTKILINKFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinan ring, followed by the introduction of the phenyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its thiazinan ring can potentially interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar thiazinan structures exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in developing new antibiotics or antifungal agents.
Biological Research Applications
In biological research, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide can serve as a tool for studying cellular mechanisms and drug interactions.
Material Science Applications
Beyond medicinal uses, this compound's unique chemical properties make it suitable for applications in material science.
Synthesis of Polymers
The incorporation of thiazinan moieties into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research into polymer composites has shown that adding such compounds can improve resistance to environmental degradation.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone and Thiazinan Derivatives
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)
- Structure: Contains a thiazolidinone ring instead of thiazinan, with a phenylimino substituent.
- Tautomerism: Exists as a 1:1 tautomeric mixture with its 2-anilino-4-oxothiazol-5-yl analog (3c-A), as confirmed by ¹H NMR .
- Key Differences : The absence of the sulfonyl group in the thiazinan ring reduces electron-withdrawing effects compared to the target compound.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Morpholinosulfonylphenyl Acetamides
A series of compounds (5i–5o) with a morpholinosulfonylphenyl backbone were synthesized and characterized :
| Compound ID | Substituent | Melting Point (°C) | ¹H NMR (δ, ppm) Key Peaks |
|---|---|---|---|
| 5i | Phenylamino | 168–170 | 7.45 (d, J = 8.5 Hz, Ar–H) |
| 5j | 4-Methoxyphenylamino | 172–174 | 3.81 (s, OCH₃), 7.32 (d, Ar–H) |
| 5k | 4-Methylphenylamino | 165–167 | 2.36 (s, CH₃), 7.25 (d, Ar–H) |
- Key Differences: The morpholinosulfonyl group enhances solubility in polar solvents compared to the thiazinan ring. However, the ethoxyphenyl group in the target compound may confer better metabolic stability due to reduced susceptibility to oxidative demethylation.
Thiazolotriazole Derivatives
Compounds such as 2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) exhibit:
Anti-Exudative Acetamides
A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) showed:
Commercial Analogs
- GSK920684A: Contains a fluorophenoxy group and pyridinylthiazole core, purchased from MolPort .
- Key Difference : The pyridinylthiazole moiety in GSK920684A likely targets kinase pathways, whereas the thiazinan-sulfonyl group may inhibit cyclooxygenase or sulfotransferases.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound characterized by a complex molecular structure that includes a thiazinan ring and an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structural formula of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 941986-75-0 |
| Structural Features | Thiazinan ring, ethoxyphenyl group |
The biological activity of this compound is believed to stem from its interaction with various biological targets. The presence of the thiazinan ring contributes to its reactivity and potential to inhibit specific enzymes or receptors involved in disease processes. The sulfonamide group may enhance its antimicrobial properties by interfering with bacterial folic acid synthesis.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Study 1: A laboratory investigation demonstrated that this compound showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Study 2: Another study highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting potential use in treating infections caused by resistant pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential:
- Case Study: An in vitro study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis at concentrations above 10 µM, with a notable decrease in cell viability observed after 48 hours of treatment.
Research Findings
A summary of key research findings related to this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus; MICs: 32–128 µg/mL |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; significant reduction in cell viability at >10 µM |
| Study 3 | Mechanism | Proposed inhibition of folic acid synthesis via sulfonamide action |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step reactions, typically starting with substituted thiazinan precursors. Key steps include:
- Coupling reactions : Use carbodiimide-based agents (e.g., EDC/HOBt) to link 4-ethoxyphenylacetic acid derivatives with thiazinan-containing anilines.
- Optimization parameters : Maintain stoichiometry (1.2:1 molar ratio of acylating agent to amine), low temperatures (0–5°C during activation), and room temperature for coupling.
- Purification : Column chromatography with ethyl acetate/hexane gradients (30–70% ethyl acetate) and HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures intermediate purity .
Q. How should researchers address tautomeric equilibria during structural characterization?
Tautomeric forms (e.g., thiazolidinone vs. thiazol-5-yl) are resolved using:
- Variable-temperature ¹H NMR : At −40°C, distinct proton signals for imine (δ 8.2 ppm) and amine (δ 6.9 ppm) groups emerge, enabling quantification of a 1:1 equilibrium in CDCl₃.
- 2D NMR (HSQC/HMBC) : Assigns tautomeric structures by correlating NH protons with adjacent carbons.
- IR spectroscopy : Confirms carbonyl stretching (1680–1720 cm⁻¹) in dominant tautomers .
Advanced Research Questions
Q. What experimental approaches evaluate this compound’s inhibitory activity against dihydrofolate reductase (DHFR)?
- Spectrophotometric assays : Measure NADPH oxidation at 340 nm with varying substrate concentrations (0.5–50 µM). Calculate IC₅₀ and determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular docking : AutoDock Vina predicts binding poses in DHFR’s active site (PDB ID 1U72), validated by mutating key residues (e.g., Asp27, Leu28) to confirm interaction sites .
Q. How can crystallographic data resolve stereochemical discrepancies in related derivatives?
- Single-crystal X-ray diffraction (SCXRD) : At 100 K with Mo-Kα radiation (λ = 0.71073 Å), planar geometry at the thiazole ring (torsion angle <5°) confirms non-chiral centers.
- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C–H···O bonds) influencing configuration stability. Refinement with SHELXL ensures accuracy .
Q. What methodologies assess metabolic stability in hepatic microsomes for SAR optimization?
- Incubation with liver microsomes : Use human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench samples with acetonitrile and analyze via LC-MS/MS.
- Half-life (t₁/₂) calculation : First-order decay kinetics reveal structural trends. For example, para-ethoxy groups enhance stability (t₁/₂ >120 min) compared to methoxy analogs (t₁/₂ <30 min), guiding SAR to reduce CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
